molecular formula C₃₀H₃₈N₂O₂ B1663853 Elacestrant CAS No. 722533-56-4

Elacestrant

Cat. No. B1663853
M. Wt: 458.6 g/mol
InChI Key: SIFNOOUKXBRGGB-AREMUKBSSA-N
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Description

Elacestrant, also known as RAD-1901 and sold under the brand name Orserdu, is an anticancer medication used in the treatment of breast cancer . It is an antiestrogen, or an antagonist of the estrogen receptors, the biological targets of endogenous estrogens such as estradiol . It was approved for medical use in the United States in January 2023 and in the European Union in September 2023 .


Synthesis Analysis

Elacestrant is synthesized by treating 7-(benzyloxy)-3-bromo-1,2-dihydronaphthalene with bis(pinacolato)diboron using 1,2-dimethoxyethane (DME) in the presence of KOAc and PdCl2 (PPh3)2 .


Molecular Structure Analysis

Elacestrant is an orally available selective estrogen receptor degrader (SERD) that binds to the estrogen receptor-alpha (ERα) . X-ray crystallography was used to solve a co-crystal structure of elacestrant in complex with WT ERα ligand binding domain .


Chemical Reactions Analysis

Elacestrant is a dose-dependent mixed ER agonist/antagonist, which at high doses acts as a direct ER antagonist as well as selective downregulator of ER . It is 11% bioavailable, primarily metabolized by CYP3A4 in the liver and excreted in feces .


Physical And Chemical Properties Analysis

Elacestrant has a molecular weight of 458.63 . It is soluble in DMSO at 100 mg/mL . It is recommended to be stored at 2-8°C, protected from light, dry, and sealed .

Scientific Research Applications

1. Treatment of Estrogen Receptor-Positive Breast Cancer Elacestrant has been extensively studied for its efficacy in treating estrogen receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. In a Phase I study, it showed promise as a novel oral selective estrogen receptor degrader (SERD), demonstrating single-agent activity with partial responses in heavily pretreated patients, including those with ESR1 mutation (Bardia et al., 2021). Another study highlighted its pharmacokinetic and pharmacodynamic profile, supporting its use for once-daily administration (Conlan et al., 2020).

2. Imaging Studies in Metastatic Breast Cancer Elacestrant's effect on estrogen receptor availability in metastatic breast cancer lesions was evaluated using 18F-FES PET/CT imaging. This study revealed that Elacestrant significantly reduced estrogen receptor availability as measured by FES-PET/CT (Jager et al., 2020).

3. Preoperative Treatment in Breast Cancer Elacestrant was also investigated in the preoperative setting in a trial named ELIPSE. This study focused on evaluating its biological effect on cell proliferation in patients with ER+/HER2- resectable breast cancer (Vidal et al., 2022).

4. Antitumor Activity in Patient-Derived Xenograft Models Research has also been conducted on elacestrant's efficacy in preclinical models of ER+ breast cancer, including patient-derived xenograft models. It was found to be effective in inhibiting tumor growth in these models, suggesting its potential utility in clinical settings (Bihani et al., 2017).

5. Phase III Trials in Advanced Breast Cancer Elacestrant has undergone Phase III trials, comparing its efficacy to standard endocrine therapy in estrogen receptor–positive, human epidermal growth factor receptor 2–negative advanced breast cancer. It showed a significant improvement in progression-free survival versus standard-of-care (Bidard et al., 2022).

6. Binding Mechanism and Molecular Dynamics Further studies have investigated elacestrant's binding mechanism and downregulation for wildand mutant estrogen receptor-α through molecular dynamics simulation and binding free energy analysis. This research provides insights into the drug's interaction with the estrogen receptor, crucial for understanding its therapeutic action in breast cancer treatment (Chinnasamy et al., 2020).

7. Elacestrant as a Selective Estrogen Receptor Modulator Elacestrant also acts as a selective estrogen receptor modulator (SERM), with potential antineoplastic and estrogen-like activities. This dual functionality, acting as a SERD at higher doses and a SERM at lower doses, broadens its potential applications in treating various stages and types of breast cancer. This property also allows it to cross the blood-brain barrier, expanding its therapeutic potential (Definitions, 2020).

8. Efficacy in Breast Cancer Models Resistant to CDK4/6 Inhibitors Elacestrant has shown anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors. This finding is particularly relevant as resistance to these agents is a significant clinical challenge, and elacestrant's efficacy in these contexts underscores its potential as a valuable therapeutic agent in treating advanced breast cancer (Patel et al., 2019).

Safety And Hazards

Elacestrant should be avoided from inhalation, contact with eyes and skin. It should be used only in areas with appropriate exhaust ventilation .

Future Directions

Elacestrant is the first orally bioavailable SERD approved by the FDA for use in patients with metastatic breast cancer . Current clinical trials are ongoing evaluating it in the adjuvant setting in patients with early stage ER-positive breast cancers .

properties

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFNOOUKXBRGGB-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045846
Record name (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

RAD1901 is a novel selective estrogen receptor modulator(SERM). SERMs are small molecules that bind to and selectively modulate estrogen receptors. These molecules have the ability to stimulate or block estrogen's activity in different types of tissue, functioning as estrogen receptor agonists in some tissues and as estrogen receptor antagonists in others. RAD1901 has potential to reduce vasomotor symptoms, along with a simultaneous bone-protective effect, without stimulating breast or uterine tissues. RAD1901 is distinctive from other SERMs in its unique biological profile, combined with its significant ability to penetrate the blood-brain barrier, which enables RAD1901 to function as an estrogen agonist within the central nervous system and thereby relieve hot flashes.
Record name Elacestrant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elacestrant

CAS RN

722533-56-4
Record name Elacestrant [USAN:INN]
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Record name Elacestrant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol
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URL https://comptox.epa.gov/dashboard/DTXSID901045846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
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Record name ELACESTRANT
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,290
Citations
A Bardia, V Kaklamani, S Wilks, A Weise… - Journal of Clinical …, 2021 - ncbi.nlm.nih.gov
… to take elacestrant orally once daily approximately 30 minutes after a light meal. Elacestrant was provided as either multiple 100-mg capsules or a single 400-mg tablet. Elacestrant was …
Number of citations: 74 www.ncbi.nlm.nih.gov
V Kaklamani, A Bardia, S Wilks, A Weise, D Richards… - Cancer Research, 2020 - AACR
… Elacestrant is a novel, nonsteroidal, oral SERD with marked antitumor activity documented … Methods: RAD1901-005 is a multi-part phase 1 study of elacestrant with the primary objective …
Number of citations: 15 aacrjournals.org
FC Bidard, VG Kaklamani, P Neven… - Journal of Clinical …, 2022 - ncbi.nlm.nih.gov
… The benefit of elacestrant over fulvestrant and AIs in our monotherapy trial also suggests that incorporating elacestrant as the preferred endocrine therapy backbone in future earlier-line …
Number of citations: 173 www.ncbi.nlm.nih.gov
MG Conlan, EFJ de Vries, A Glaudemans… - European journal of …, 2020 - Springer
… (MTD) of elacestrant in healthy postmenopausal women … of elacestrant in healthy postmenopausal women volunteers to guide dose selection in the clinical development of …
Number of citations: 21 link.springer.com
VG Kaklamani, FC Bidard, P Neven, AJ Montero… - 2023 - ascopubs.org
1070 Background: The phase 3 EMERALD trial reported significantly prolonged progression-free survival (PFS) and a manageable safety profile with oral elacestrant (Ela) vs standard …
Number of citations: 0 ascopubs.org
H Patel, N Tao, H Arlt, T Bihani - Cancer Research, 2019 - AACR
… Interestingly, elacestrant exhibited similar … elacestrant inhibited growth, while fulvestrant had limited activity. Here, we describe a more complete in vivo dataset describing elacestrant …
Number of citations: 11 aacrjournals.org
A Jager, EGE de Vries… - Breast cancer …, 2020 - Springer
… treated with 400 mg elacestrant once daily (QD) and one treated with 200 mg elacestrant QD with dose escalation to 400 mg QD after 14 days. Elacestrant was dosed continuously until …
Number of citations: 25 link.springer.com
A Bardia, P Neven, G Streich, AJ Montero, F Forget… - Cancer Research, 2022 - AACR
… of elacestrant orSOC were infrequent in both arms (6.3% and 4.4%). Grade ≥3 treatment-relatedAEs in the elacestrant … Conclusions:Elacestrant is the first oral SERD to demonstrate a …
Number of citations: 13 aacrjournals.org
PG Aftimos, J Cortés, FC Bidard… - Annals of …, 2022 - annalsofoncology.org
Background The EMERALD clinical trial showed significantly prolonged progression-free survival (PFS) and a manageable toxicity profile for elacestrant vs SOC endocrine therapy in …
Number of citations: 6 www.annalsofoncology.org
A Bardia, P Aftimos, T Bihani… - Future …, 2019 - Future Medicine
… and safety of an investigational oral hormone therapy, elacestrant (RAD1901), to the standard-of-care … The objective of the study is to determine if elacestrant prolongs time until …
Number of citations: 51 www.futuremedicine.com

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